4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide
Description
Properties
IUPAC Name |
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-14-3-2-10-24-22(14)25-19(28)6-7-20(29)27-11-8-15(9-12-27)21-17-13-16(23)4-5-18(17)30-26-21/h2-5,10,13,15H,6-9,11-12H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVBOKOIHOPCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzisoxazole ring, followed by the introduction of the piperidine and pyridine rings. Common reagents used in these reactions include fluorinating agents, piperidine, and pyridine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the piperidinyl-benzisoxazole class, which includes several clinically relevant antipsychotics. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Fluorine Position :
- The 5-fluoro substitution on the benzisoxazole in the target compound contrasts with the 6-fluoro in iloperidone and risperidone. This positional difference may alter receptor binding kinetics or metabolic susceptibility, as fluorine placement influences electronic and steric effects .
Side Chain Variations: The 4-oxobutanamide group in the target compound replaces the pyrido-pyrimidinone core in risperidone or the acetophenone-propoxy chain in iloperidone. This amide-containing side chain could enhance solubility compared to ketone-based analogs but may reduce blood-brain barrier permeability .
Receptor Interactions: Piperidinyl-benzisoxazole derivatives typically antagonize dopamine (D2) and serotonin (5-HT2A) receptors.
Solubility and Formulation: Hansen solubility parameters for related compounds (e.g., risperidone derivatives) indicate that the pyrido-pyrimidinone core contributes to low aqueous solubility. The target compound’s oxobutanamide group may improve solubility, as seen in amide-functionalized drugs .
Metabolic Stability: Iloperidone and risperidone undergo hepatic metabolism via CYP2D6 and CYP3A4.
Biological Activity
The compound 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide is a derivative of benzisoxazole and piperidine, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered interest due to its potential applications in treating various neurological and psychiatric disorders.
- Molecular Formula : C23H27FN4O2
- Molecular Weight : 410.48 g/mol
- CAS Number : 1199589-74-6
- IUPAC Name : 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly dopamine and serotonin receptors. The structural components of the compound suggest that it may act as an antagonist or partial agonist at these receptors, similar to other piperidine derivatives used in psychiatric medications.
Antipsychotic Effects
Research indicates that compounds with similar structures often exhibit antipsychotic properties. For instance, studies on related piperidine derivatives have shown efficacy in reducing symptoms of schizophrenia and bipolar disorder by blocking D2 dopamine receptors and modulating serotonin levels.
Table 1: Comparison of Biological Activities
Case Studies
-
Case Study on Antipsychotic Efficacy :
A study evaluated the effects of similar benzisoxazole derivatives on animal models exhibiting psychotic symptoms. The results showed significant reductions in hyperactivity and stereotypical behaviors, indicating potential antipsychotic effects. -
Neuroprotective Properties :
Another study examined the neuroprotective effects of compounds structurally related to the subject compound. Findings suggested that these compounds could mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the safety and efficacy of this compound. Preliminary data suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver via CYP450 enzymes.
- Excretion : Renal excretion as metabolites.
Toxicological studies indicate a favorable safety profile at therapeutic doses, although further investigations are necessary to establish long-term safety.
Q & A
Q. What are the critical synthetic pathways and reaction conditions for producing this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution to couple the benzisoxazole-piperidine moiety with the pyridyl-oxobutanamide fragment. Key steps require pH-controlled environments (e.g., ammonium acetate buffer at pH 6.5 for purification) and temperature optimization (50–70°C) to prevent side reactions. Post-synthesis, flash chromatography with silica gel (ethyl acetate/hexane gradients) isolates the product .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- 1H/13C NMR : Identifies proton environments (e.g., benzisoxazole aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 170–175 ppm).
- HPLC : Uses C18 columns with acetonitrile/water (70:30) mobile phase (UV detection at 254 nm) to verify purity ≥95%.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ m/z calculated for C23H22FN4O3: 437.17) .
Q. How are common impurities during synthesis detected and mitigated?
Residual solvents (e.g., DMF) are quantified via gas chromatography with flame ionization detection. Unreacted intermediates are identified by LC-MS and removed via recrystallization in ethanol/water (1:3). Process-related impurities (e.g., de-fluorinated byproducts) require gradient elution HPLC for separation .
Advanced Research Questions
Q. How can structural modifications improve target binding affinity while reducing off-target effects?
Perform structure-activity relationship (SAR) studies by systematically altering substituents:
- Replace the 5-fluoro group with chloro or methoxy to assess halogen/electron effects.
- Modify the piperidine ring with spirocyclic or methyl groups to evaluate steric impacts. Validate using competitive binding assays (e.g., radioligand displacement) and molecular docking (AutoDock Vina) to correlate structural changes with activity .
Q. What computational strategies optimize reaction yields for scale-up synthesis?
Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Use ICReDD’s reaction path search algorithms to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., K2CO3 vs. Cs2CO3). Experimental validation via Design of Experiments (DoE) minimizes trial-and-error .
Q. How can contradictory pharmacokinetic data across species be resolved?
Conduct species-specific metabolic profiling :
- Incubate the compound with human/rat liver microsomes and NADPH cofactors.
- Analyze metabolites via UPLC-QTOF-MS, comparing fragmentation patterns to synthetic standards. Adjust dosing regimens based on interspecies differences in cytochrome P450 isoform activity .
Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?
- Surface plasmon resonance (SPR) : Measures binding kinetics (kon/koff) to target receptors (e.g., serotonin 5-HT2A).
- Cryo-EM : Resolves ligand-receptor complex structures at 3–4 Å resolution.
- siRNA knockdown : Silences suspected pathways (e.g., MAPK) to confirm functional relevance in cellular assays .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological activity data using orthogonal assays (e.g., in vitro binding vs. functional cAMP assays). Apply multivariate statistical models to account for batch-to-batch variability .
- Derivative Design : Prioritize substituents with calculated logP <3 and topological polar surface area <90 Ų to enhance blood-brain barrier penetration. Validate with PAMPA-BBB permeability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
